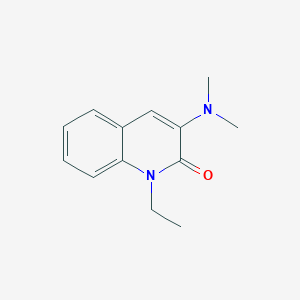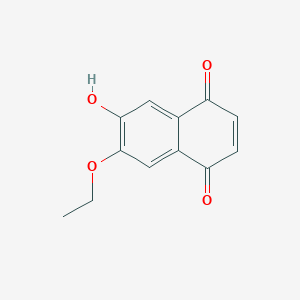![molecular formula C8H6F2N2OS B11888232 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimycobacterial activity against Mycobacterium tuberculosis.
Medicine: It is being investigated for its potential as an anticancer agent, particularly in targeting VEGFR-2.
Industry: Its derivatives are explored for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of pro-apoptotic proteins (e.g., BAX) and decreases the levels of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.
Comparison with Similar Compounds
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar antimicrobial activity.
2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are explored for their anticancer properties.
4-Amino-6-hetarylthieno[2,3-d]pyrimidines: These compounds are synthesized for their potential biological activities.
The uniqueness of this compound lies in its difluoroethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C8H6F2N2OS |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
6-(2,2-difluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6F2N2OS/c9-6(10)2-4-1-5-7(13)11-3-12-8(5)14-4/h1,3,6H,2H2,(H,11,12,13) |
InChI Key |
MNCJGEOLXBMZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)

![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)






